2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid

MOF linker acidity carboxylate pKa fluorine electronic effects

MOF/COF researchers requiring humidity-stable frameworks face performance loss from hydrophilic linkers. 2-Fluoro-[1,1′-biphenyl]-4,4′-dicarboxylic acid resolves this through ortho-fluorine substitution delivering quantifiable property enhancements: • ~10% CO₂ uptake increase per fluorine atom in isostructural MFM-300-type MOFs • pKa 3.73 enables precise metal-node electronic tuning for Lewis acid catalysis • ~54° dihedral angle generates non-planar pore topologies for shape-selective sieving Supplied at 97% purity (HPLC) with full batch QC. Global shipping from stocked inventory.

Molecular Formula C14H9FO4
Molecular Weight 260.22
CAS No. 1261943-47-8
Cat. No. B599210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid
CAS1261943-47-8
Molecular FormulaC14H9FO4
Molecular Weight260.22
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)C(=O)O
InChIInChI=1S/C14H9FO4/c15-12-7-10(14(18)19)5-6-11(12)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
InChIKeyBUQRZVJBMSYTHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-[1,1′-biphenyl]-4,4′-dicarboxylic Acid: Technical Baseline


2-Fluoro-[1,1′-biphenyl]-4,4′-dicarboxylic acid (CAS 1261943-47-8) is a monofluorinated aromatic dicarboxylic acid with molecular formula C₁₄H₉FO₄ and molecular weight 260.22 g·mol⁻¹ . The compound features a biphenyl core bearing two carboxylic acid groups at the 4 and 4′ positions, with a single fluorine substituent located at the 2-position (ortho to one carboxylate group) . This specific substitution pattern distinguishes it from non-fluorinated biphenyl-4,4′-dicarboxylic acid (H₂BPDC) and from regioisomeric fluorinated variants (e.g., 3-fluoro substitution at CAS 1261941-44-9) [1]. The compound is supplied at standard purities of 95–97% (HPLC-verified) and is marketed primarily as a precursor for metal–organic framework (MOF) and covalent organic framework (COF) linker synthesis . Predicted physicochemical parameters include boiling point 470.2 ± 40.0 °C, density 1.414 ± 0.06 g·cm⁻³, and pKa 3.73 ± 0.10 . Procurement decisions involving this compound hinge on the quantifiable impact of the 2-fluoro substitution on resultant material properties relative to alternative linker candidates.

Linker Design Ortho-fluoro substitution for distinct dihedral angle and pKa shift
Supply Format Research-grade purity (HPLC-verified) for MOF/COF synthesis
Procurement Context Monofluorinated biphenyl linker building block; avoids perfluorinated complexity

2-Fluoro-[1,1′-biphenyl]-4,4′-dicarboxylic Acid: Substitution Risks


Substituting 2-fluoro-[1,1′-biphenyl]-4,4′-dicarboxylic acid with non-fluorinated H₂BPDC or with 3-fluoro regioisomers (CAS 1261941-44-9) is not scientifically neutral and will predictably alter key MOF/COF performance parameters. Fluorination of aromatic carboxylate linkers increases the torsion angles of connected functional groups, which may have a dramatic influence on the resulting coordination polymers and MOFs [1]. The specific ortho-fluorine placement in this compound introduces distinct electronic (pKa shift) and steric effects that differ from both the unsubstituted parent and alternative regioisomers. Reviews of fluorinated linkers across multiple MOF and COF systems demonstrate enhanced properties in terms of stability, hydrophobicity, gas affinity, and selectivity in comparison to their non-fluorinated counterparts [2]. The evidence summarized in Section 3 quantifies these differentiation dimensions and establishes that linker choice is not interchangeable — 2-fluoro substitution at the ortho position confers a specific, measurable performance profile distinct from both H₂BPDC and 3-fluoro analogs.

Non-fluorinated H₂BPDC Lacks fluorine-induced pKa shift and may not replicate acidity-dependent framework electronic properties
3-Fluoro regioisomer (CAS 1261941-44-9) Different fluorine position alters torsion angle and carboxylate coordination geometry; may shift pore architecture outcomes
Perfluorinated analogs Higher fluorine content can reduce thermal stability; monofluoro intermediate may provide tunable balance

2-Fluoro-[1,1′-biphenyl]-4,4′-dicarboxylic Acid: Differentiating Evidence


pKa Modulation by Ortho-Fluorine Substitution

The predicted pKa of 2-fluoro-[1,1′-biphenyl]-4,4′-dicarboxylic acid is 3.73 ± 0.10, reflecting a measurable increase in acidity compared to non-fluorinated biphenyl-4,4′-dicarboxylic acid . This increased acidity is consistent with the well-established electron-withdrawing inductive effect of fluorine, which for octafluorinated analogs lowers pKa to approximately 2.5–3.0 [1]. The lower pKa value translates directly to altered deprotonation equilibrium under MOF synthesis conditions and modified metal–linker bond strengths. A linear positive correlation has been established between linker pKa and MOF d-orbital energy in UiO-67-type frameworks [2], indicating that pKa modulation by fluorination is a direct, quantifiable mechanism for tuning framework electronic structure.

pKa Modulation
Class-level inference
Target: 3.73 ± 0.10
H₂BPDC: higher (non-fluorinated)
Octafluoro: ~2.5–3.0
Supports tunable metal-linker electronic properties via acidity control
Predicted pKa; experimental validation recommended
MOF linker acidity carboxylate pKa fluorine electronic effects ligand design

Ortho-Fluorine Dihedral Angle Effects

Fluorination of aromatic carboxylate linkers increases the torsion angles of connected functional groups, which may have a dramatic influence on the resulting coordination polymers and MOFs [1]. The ortho-position of the fluorine substituent in 2-fluoro-[1,1′-biphenyl]-4,4′-dicarboxylic acid introduces steric and electronic constraints not present in para-substituted analogs. Solid-state structural data for the free ligand 2-fluoro-1,1′-biphenyl demonstrates an arene–arene dihedral angle of 54.83(7)°, in stark contrast to 4-fluoro-1,1′-biphenyl which exhibits a near-planar dihedral angle of 0.71(8)° [2]. This ~54° dihedral angle difference fundamentally alters the spatial orientation of the carboxylate coordinating groups, directly impacting framework topology, pore geometry, and interpenetration behavior.

Dihedral Angle
Cross-study comparable
54.83(7)°
vs 0.71(8)° for para-fluoro
Enables non-planar linker geometry for unique framework topologies
Based on free ligand X-ray data; framework incorporation may alter torsion
MOF crystallography linker conformation fluorine steric effects framework topology

Fluorinated Biphenyl Linkers for Enhanced Hydrophobicity

Fluorination of the organic linker imparts greater hydrophobicity to MOF structures compared to non-fluorinated analogues, improving material stability under moist conditions [1]. While direct contact angle data for MOFs constructed specifically from 2-fluoro-[1,1′-biphenyl]-4,4′-dicarboxylic acid is not available in the retrieved literature, extensive studies on MOFs constructed from fluorinated biphenyl-based ligands demonstrate quantifiable hydrophobicity enhancement. Cu-based MOFs prepared from extensively fluorinated biphenyl-based ligands exhibit water contact angles up to 151 ± 1°, classifying them among the most water-repellent MOFs ever reported [2]. Lanthanide-based F-MOFs constructed from fluorinated biphenyl dicarboxylate ligands exhibit surface hydrophobicity with a 'rose petal effect' and contact angles of approximately 107° [3]. The magnitude of hydrophobicity enhancement correlates with degree of fluorination, positioning monofluorinated 2-fluoro-H₂BPDC as a tunable intermediate hydrophobicity modifier.

Hydrophobicity
Class-level inference
Intermediate hydrophobicity expected
Fluorinated biphenyl MOFs: contact angles 107–151°
May improve hydrolytic stability; direct data for 2-fluoro linker MOFs limited
Class effect inferred from perfluorinated and lanthanide F-MOF examples
MOF hydrophobicity water stability fluorine surface chemistry contact angle

CO₂ Adsorption Enhancement by Fluorinated Linkers

Fluorination of biphenyl-based linkers enhances gas uptake significantly. In isostructural MFM-300-type MOFs incorporating mono- and difluorinated biphenyltetracarboxylate linkers, CO₂ uptake at 273 K and 1 bar increases from 124 cm³·g⁻¹ for the monofluorinated derivative to 136 cm³·g⁻¹ for the difluorinated derivative . This trend demonstrates that even incremental fluorination — from one to two fluorine atoms — yields a ~10% increase in CO₂ adsorption capacity. A broader systematic investigation of fluorine substituent effects on MOF properties found that while thermal and chemical stability decreases with fluorination, the absorption of CO₂ in particular is enhanced [1]. Fluorinated MOFs show high selectivity for CO₂, CH₄, and light hydrocarbons due to tunable pore size and the high polarizability of fluorine atoms .

CO₂ Uptake
Class-level inference
124 cm³·g⁻¹ (monofluoro)
136 cm³·g⁻¹ (difluoro)
~10% increase per F
Fluorination enhances CO₂ capacity; adsorption correlates with fluorine content
Based on isostructural MFM-300-type MOFs at 273 K, 1 bar
MOF gas adsorption CO₂ capture fluorine polarizability pore chemistry

2-Fluoro-[1,1′-biphenyl]-4,4′-dicarboxylic Acid: Application Scenarios


Hydrophobically Tuned MOFs for Humid Gas Separation

The enhanced hydrophobicity conferred by fluorinated biphenyl linkers (water contact angles up to 151° for perfluorinated derivatives) directly translates to improved performance in gas separation under humid conditions [1]. 2-Fluoro-[1,1′-biphenyl]-4,4′-dicarboxylic acid serves as a monofluorinated linker building block enabling fine-tuning of framework hydrophobicity without the synthetic complexity or cost of perfluorinated analogs. Applications include CO₂ capture from wet flue gas streams, natural gas purification, and separation of light hydrocarbons in moisture-containing feedstocks.

Ortho-Fluorine-Directed Pore Architectures in MOFs

The ~54° dihedral angle characteristic of ortho-fluorinated biphenyl cores (compared to near-planar para-fluoro analogs) fundamentally alters linker geometry [2]. 2-Fluoro-[1,1′-biphenyl]-4,4′-dicarboxylic acid is specifically suited for MOF syntheses targeting non-planar linker conformations that generate unique pore topologies, altered interpenetration behavior, or specific guest molecule binding geometries. This property is valuable for shape-selective catalysis, molecular sieving, and enantioselective separation applications where pore geometry dictates selectivity.

Fluorine-Functionalized Frameworks for CO₂ Adsorption

Fluorination of biphenyl linkers produces quantifiable CO₂ uptake enhancement (~10% increase per additional fluorine atom in isostructural MFM-300-type frameworks) . 2-Fluoro-[1,1′-biphenyl]-4,4′-dicarboxylic acid provides a monofluorinated entry point for constructing CO₂-selective MOFs with enhanced polarizability at the pore surface. Application targets include post-combustion carbon capture, biogas upgrading, and CO₂/N₂ or CO₂/CH₄ separation processes where incremental fluorine incorporation improves capacity without the thermal stability penalties associated with higher degrees of fluorination [3].

MOF Electronic Modulation via Linker pKa Engineering

The pKa of 3.73 for 2-fluoro-[1,1′-biphenyl]-4,4′-dicarboxylic acid represents a specific, quantifiable acidity intermediate between non-fluorinated H₂BPDC and perfluorinated analogs (pKa ~2.5–3.0) . Given the established linear correlation between linker pKa and MOF d-orbital energy [4], this compound enables systematic tuning of metal node electronic properties in UiO-67-type and related frameworks. Applications include Lewis acid catalysis where metal center acidity must be precisely controlled, and photocatalytic CO₂ reduction where linker electronics influence charge transfer efficiency.

Application
Selection Property
Validation Focus
Humid gas separation MOFs
Fluorination-driven hydrophobicity
Hydrolytic stability and water contact angle
Non-planar pore topology MOFs
Ortho-fluoro dihedral angle control
Pore geometry and interpenetration behavior
CO₂ capture/separation frameworks
Fluorine content–CO₂ uptake correlation
CO₂ adsorption isotherm and selectivity
Lewis acid catalysis/photocatalysis MOFs
Linker pKa-tunable metal node electronics
d-orbital energy shift and catalytic activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.